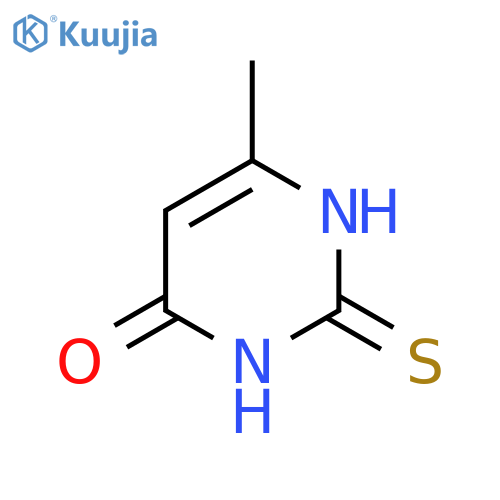Cas no 91795-77-6 (Methylthiouracil)

Methylthiouracil structure
商品名:Methylthiouracil
Methylthiouracil 化学的及び物理的性質
名前と識別子
-
- methylthiouracil
- 6-Methyl-2-thiouracil
- 4-hydroxy-2-mercapto-6-methylpyrimidine
- Methiocil
- 2-Mercapto-6-methylpyrimidin-4-ol
- 2-Thio-6-methyluracil
- Thimecil
- Thiomecil
- Thiothymin
- Alkiron
- Metacil
- Basethyrin
- Prostrumyl
- Thyreonorm
- Thyreostat
- Tiomeracil
- Antibason
- Basecil
- Methacil
- Methiacil
- Methicil
- Muracil
- Orcanon
- Strumacil
- Thiomidil
- Thioryl
- Thiuryl
- Tiotiron
- Thyril
- Thyreostat I
- Tiorale M
- 6-Methylthiouracil
- 4-Methyl-2-thiouracil
- 4(1H)-Pyrimidinone, 2,3-dihydro-6-methyl-2-thioxo-
- 6-Thio-4-methylur
- 4-Hydroxy-2-mercapto-6-methylpyrimidine, 95%
- Spectrum5_001325
- Spectrum2_001276
- Metiltiouracile [DCIT]
- Alkiron (VAN)
- DivK1c_000719
- KBio3_001591
- METHYLTHIOURACIL [HSDB]
- HMS3370O12
- MTU
- 6-methyl-2-sulfanylpyrimidin-4-ol
- SPECTRUM1500408
- MFCD00006040
- NSC-757116
- UNII-QW24888U5F
- METHYLTHIOURACIL (IARC)
- methyl-thiouracil
- KBio2_001511
- Methylthiouracil (INN)
- STL352586
- Methacil (VAN)
- PS-4510
- Methylthiouracilum [INN-Latin]
- EINECS 200-252-3
- M0443
- NCGC00259419-01
- DB13644
- 91795-77-6
- Q6824062
- Tox21_300497
- Thimecil (TN)
- HMS2091F08
- Methylthiouracile (INN-French)
- Methyl-6-thiouracil
- 6-methyl-2-thioxo-1H-pyrimidin-4-one
- HY-B0513
- CHEBI:82346
- NCGC00093364-02
- NSC757116
- BSPBio_002371
- 2-Mercapto-6-methyl-4-pyrimidinol
- Uracil, 6-methyl-2-thio-
- Methylthiouracile
- CCG-39119
- BRD-K11900042-001-13-6
- BBL013188
- NCGC00178683-01
- Thiothyron
- Spectrum4_000864
- Opera_ID_172
- HMS3652O03
- 6-Methyl-2-thio-2,3H)-pyrimidinedione
- RCRA waste no. U164
- HMS502D21
- 6-Methyl-4-oxo-2-thioxo1,2,3,4-tetrahydropyrimidine
- MLS000069452
- Methylthiouracilum (INN-Latin)
- Methylthiouracil [USP:INN]
- 2-Thiouracil, 6-methyl-
- C19265
- 6-Methyl-2-thio-2,4-(1H3H)-pyrimidinedione
- KBio2_004079
- AKOS001015710
- Usaf ek-6454
- 4[1H]-Pyrimidinone, 2,3-dihydro-6-methyl-thioxo
- HMS2231B20
- 1123-10-0
- HMS1757B09
- SMR000059030
- Rcra waste number U164
- 4-hydroxy-6-methyl-pyrimidine-2-thiol
- AKOS002663079
- NSC193526
- DTXSID2020890
- W-105535
- pyrimidin-4(1H)-one, 2,3-dihydro-6-methyl-2-thioxo-
- KSC-27-038
- NCGC00091124-03
- KBioGR_001527
- MLS004491793
- QW24888U5F
- METHYLTHIOURACIL [WHO-DD]
- 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one
- METHYLTHIOURACIL [IARC]
- WLN: T6MYMVJ BUS F1
- SW088218-2
- 6-Methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone #
- HMS1923M13
- NSC9378
- D07231
- 4(1H)-PYRIMIDINONE,2,3-DIHYDRO-6-METHYL-2-THIOXO-
- 6-Methyl-2-thiouracyl
- Metiltiouracilo
- NINDS_000719
- 4-Hydroxy-6-methyl-2-thiopyrimidine
- AKOS000119183
- AI3-25476
- 6-?Methyl-?2-?thiouracil
- 4-hydroxy-6-methylpyrimidine-2(1h)-thione
- Methylthiouracile [INN-French]
- Z56771013
- Metiltiouracile
- CCG-214821
- 2-Mercapto-4-hydroxy-6-methylpyrimidine
- s3138
- 2,3-Dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
- METHYLTHIOURACIL (MART.)
- Spectrum_001031
- HSDB 3366
- NSC 193526
- 6-Methyl-2-thio-2,4-(1H,3H)-pyrimidinedione
- Metiltiouracilo (INN-Spanish)
- 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Methylthiouracil [INN]
- SPBio_001272
- NCGC00254505-01
- 2-Mercapto-6-methylpyrimidin-4(1H)-one
- 6-Thio-4-methyluracil
- SR-05000002026-1
- 2-Mercapto-6-methyl-4-pyrimidone
- EU-0095998
- NSC 9378
- CCRIS 409
- KBio1_000719
- Tox21_111088_1
- SCHEMBL159989
- 6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
- Muracin
- 6-Methyl-2-(methylthio)-4(3H)-pyrimidinone; 6-Methyl-2-(methylthio)-4-hydroxypyrimidine; 6-Methyl-2-(methylthio)-4-pyrimidone; NSC 193525; NSC 37678
- SBI-0051446.P003
- AC-907/30003038
- NSC-193526
- STL163967
- BCP21374
- KUC108906N
- SR-05000002026
- Metiur
- NCGC00091124-01
- AKOS025117304
- Methylthiouracilum
- STR00648
- 56-04-2
- 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine
- AKOS001777669
- Tox21_111088
- NSC-9378
- Methyl thiouracil
- NSC 43815
- Metacil (VAN)
- KBioSS_001511
- Pharmakon1600-01500408
- 4-Hydroxy-2-mercapto-6-methyl pyrimidine
- AC-10803
- 2-Thio-4-oxo-6-methyl-1,3-pyrimidine
- 6-Metil-tiouracile
- NCGC00091124-02
- 6-Methyl-2-thio-2,4(1H,3H)-pyrimidinedione
- DTXCID60890
- MLS002415706
- Methylthiouracil (USP:INN)
- 2-MERCAPTO-6-THIO-2,4-(1H3H)-PYRIMIDINEDIONE
- 6-Methyl-2-thiouracyl [Czech]
- 2-Thio-6-methyl-1,3-pyrimidin-4-one
- METHYLTHIOURACIL [MART.]
- METHYLTHIOURACIL [MI]
- 6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- Prestwick_330
- EN300-16769
- Metiltiouracilo [INN-Spanish]
- H03BA01
- 2-Mercapto-6-methylpyrimid-4-one
- 6-Metil-tiouracile [Italian]
- Spectrum3_000676
- IDI1_000719
- NCGC00091124-05
- NCGC00091124-06
- NS00000054
- BRD-K11900042-001-14-4
- STL352692
- CAS-56-04-2
- 6-Methyl-2-thiouracil, VETRANAL(TM), analytical standard
- Tox21_201870
- KBio2_006647
- F0827-0300
- 6-Methyl-2-thiouracil, purum, >=98.0% S basis (elemental analysis)
- NCGC00091124-04
- 6-Methyl-2-mercaptouracil
- SCHEMBL11433163
- CHEMBL1330588
- URACIL,6-METHYL,2-THIO
- F0213-0019
- 6-methyl-2-sulfanylpyrimidin-4(3H)-one
- Methylthiouracil
-
- インチ: 1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
- InChIKey: HWGBHCRJGXAGEU-UHFFFAOYSA-N
- ほほえんだ: S=C1NC(C=C(C)N1)=O
計算された属性
- せいみつぶんしりょう: 142.02008399g/mol
- どういたいしつりょう: 142.02008399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2
- 疎水性パラメータ計算基準値(XlogP): -0.2
Methylthiouracil 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A123481-500g |
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
91795-77-6 | 95% | 500g |
$100.0 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1257730-500g |
Methylthiouracil |
91795-77-6 | 95% | 500g |
$205 | 2023-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82615-5g |
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
91795-77-6 | 98% | 5g |
¥38.0 | 2023-09-05 | |
| Ambeed | A123481-100g |
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
91795-77-6 | 95% | 100g |
$25.0 | 2025-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M886319-500g |
Methylthiouracil |
91795-77-6 | 98% | 500g |
1,124.00 | 2021-05-17 | |
| Aaron | AR01LN9X-5g |
Methylthiouracil |
91795-77-6 | 95% | 5g |
$6.00 | 2025-02-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82615-25g |
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
91795-77-6 | 98% | 25g |
¥78.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M304970-100g |
Methylthiouracil |
91795-77-6 | 98% | 100g |
¥195.90 | 2023-09-01 | |
| Ambeed | A123481-25g |
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
91795-77-6 | 95% | 25g |
$9.0 | 2025-02-24 | |
| Aaron | AR01LN9X-25g |
Methylthiouracil |
91795-77-6 | 95% | 25g |
$10.00 | 2025-02-12 |
Methylthiouracil 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
91795-77-6 (Methylthiouracil) 関連製品
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
